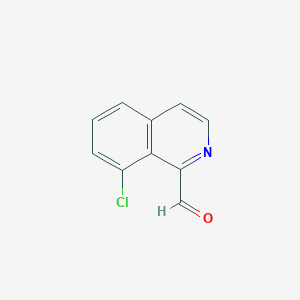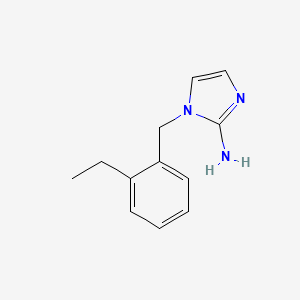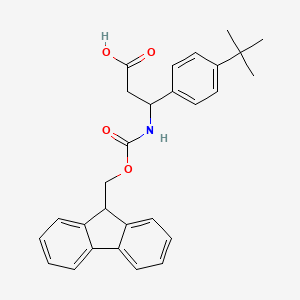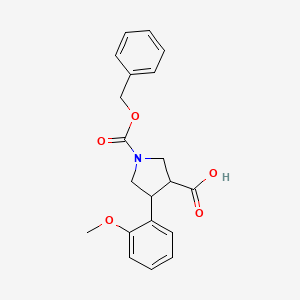
Methyl 3-fluoro-2-mercaptobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-fluoro-2-sulfanylbenzoate is a chemical compound that belongs to the family of benzoates. It is characterized by the presence of a fluorine atom and a sulfanyl group attached to the benzene ring, along with a methyl ester functional group. This compound has a molecular formula of C8H7FO2S and a molecular weight of 186.2 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-2-sulfanylbenzoate typically involves the introduction of the fluorine and sulfanyl groups onto the benzene ring, followed by esterification. One common method involves the use of fluorinated benzene derivatives and thiol compounds under specific reaction conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of methyl 3-fluoro-2-sulfanylbenzoate may involve large-scale chemical processes that optimize the reaction conditions for maximum yield and cost-efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-fluoro-2-sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-fluoro-2-sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl 3-fluoro-2-sulfanylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and sulfanyl groups can influence its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-fluorobenzoate: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
Methyl 2-sulfanylbenzoate: Lacks the fluorine atom, which can influence its chemical properties and interactions.
Methyl 3-chloro-2-sulfanylbenzoate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and applications.
Uniqueness
Methyl 3-fluoro-2-sulfanylbenzoate is unique due to the combination of the fluorine and sulfanyl groups on the benzene ring. This combination can result in distinct chemical reactivity and potential biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C8H7FO2S |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
methyl 3-fluoro-2-sulfanylbenzoate |
InChI |
InChI=1S/C8H7FO2S/c1-11-8(10)5-3-2-4-6(9)7(5)12/h2-4,12H,1H3 |
InChI-Schlüssel |
VROFNLLUACLZFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC=C1)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B15325432.png)
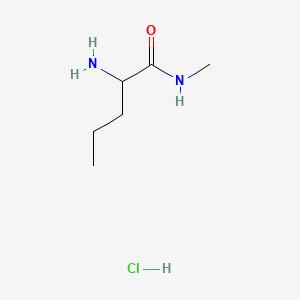
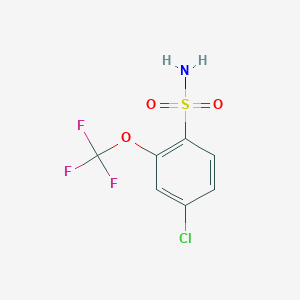
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine](/img/structure/B15325456.png)
![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)
